![molecular formula C13H14N2O4S B038061 Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- CAS No. 120164-75-2](/img/structure/B38061.png)
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to work by disrupting the cell membrane of microorganisms, leading to their death. Additionally, it is believed to work by inhibiting the production of certain inflammatory mediators.
Biochemical and physiological effects:
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, leading to their death. It has also been found to inhibit the growth of various microorganisms, leading to their death. Additionally, it has been found to inhibit the production of certain inflammatory mediators, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has been extensively studied and its properties are well understood. However, there are also limitations to its use in lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs for various diseases. Finally, the use of this compound in combination with other drugs or treatments should be explored to determine its potential synergistic effects.
Méthodes De Synthèse
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 6-hydroxy-4,5,7-trimethyl-2-benzothiazolamine with acetic anhydride to form 6-acetoxy-4,5,7-trimethyl-2-benzothiazolamine. The second step involves the reaction of the product obtained from the first step with propanoic acid to form propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-.
Applications De Recherche Scientifique
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- has potential applications in various fields of scientific research. It has been found to have anti-cancer properties and has been used in the development of anti-cancer drugs. It has also been found to have antimicrobial properties and has been used in the development of antimicrobial agents. Additionally, it has been found to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.
Propriétés
Numéro CAS |
120164-75-2 |
|---|---|
Nom du produit |
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- |
Formule moléculaire |
C13H14N2O4S |
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-5-6(2)11(19)7(3)12-10(5)15-13(20-12)14-8(16)4-9(17)18/h19H,4H2,1-3H3,(H,17,18)(H,14,15,16) |
Clé InChI |
KVAXLXRDOCDVRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)CC(=O)O)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)CC(=O)O)C)O)C |
Synonymes |
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




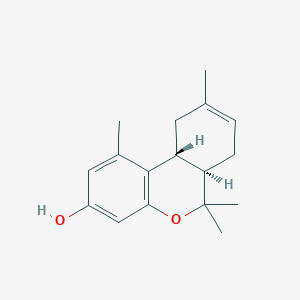
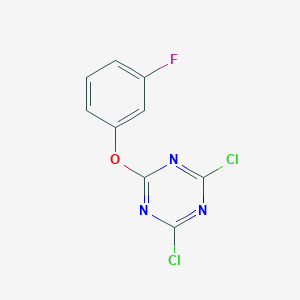
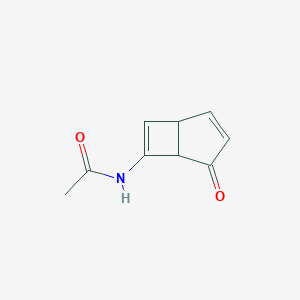
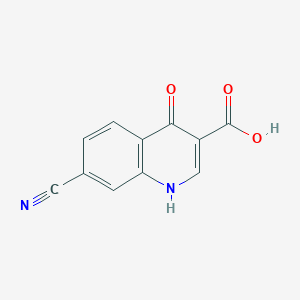


![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
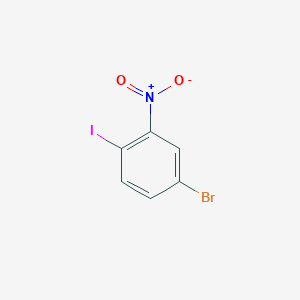



![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)
